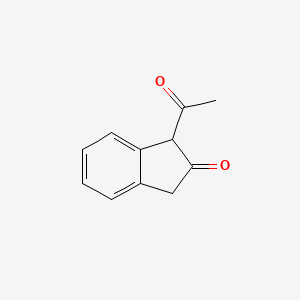![molecular formula C21H15NO2 B14005060 1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine CAS No. 33651-52-4](/img/structure/B14005060.png)
1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[1,3]dioxole moiety and a fluorenyl group connected via a methanimine linkage, which contributes to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the fluorenyl derivative: The fluorenyl group can be synthesized through Friedel-Crafts acylation of fluorene with an appropriate acyl chloride, followed by reduction.
Coupling reaction: The final step involves the condensation of the benzo[1,3]dioxole derivative with the fluorenyl derivative in the presence of a suitable base to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine involves its interaction with specific molecular targets and pathways. For instance, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[1,3]dioxole moiety and have been studied for their anticancer properties.
Fluorenyl derivatives: Compounds containing the fluorenyl group, which exhibit various biological activities.
Uniqueness
1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine is unique due to its combination of the benzo[1,3]dioxole and fluorenyl moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
33651-52-4 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(9H-fluoren-2-yl)methanimine |
InChI |
InChI=1S/C21H15NO2/c1-2-4-18-15(3-1)10-16-11-17(6-7-19(16)18)22-12-14-5-8-20-21(9-14)24-13-23-20/h1-9,11-12H,10,13H2 |
InChI Key |
XEWSLOIIWXNBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)

![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)


![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)





